molecular formula C21H20ClFN2O2 B279483 N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4-pyridinylmethyl)amine

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4-pyridinylmethyl)amine

Cat. No. B279483
M. Wt: 386.8 g/mol
InChI Key: XRTXMSZWVXJVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4-pyridinylmethyl)amine, commonly known as CFM-2, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. CFM-2 is a selective antagonist for the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain.

Mechanism of Action

CFM-2 acts as a selective antagonist for the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By blocking the μ-opioid receptor, CFM-2 reduces the activity of the reward pathway, which is responsible for the reinforcing effects of drugs of abuse. CFM-2 also reduces the activity of the pain pathway, which is responsible for the perception of pain.
Biochemical and Physiological Effects
CFM-2 has been shown to have a number of biochemical and physiological effects. It reduces the release of dopamine in the brain, which is responsible for the reinforcing effects of drugs of abuse. CFM-2 also reduces the activity of the pain pathway by blocking the μ-opioid receptor. CFM-2 has been shown to be well-tolerated and does not produce significant side effects.

Advantages and Limitations for Lab Experiments

CFM-2 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. CFM-2 is also selective for the μ-opioid receptor, which allows for the study of the specific effects of blocking this receptor. However, CFM-2 has limitations as well. It is not effective in reducing all types of pain and may not be effective in all animal models of addiction and depression.

Future Directions

There are several future directions for the study of CFM-2. One potential direction is the development of analogs of CFM-2 with improved potency and selectivity. Another direction is the study of the long-term effects of CFM-2 on addiction and depression. Additionally, the use of CFM-2 in combination with other drugs may enhance its therapeutic effects. Finally, the study of the effects of CFM-2 on other biological pathways may reveal additional therapeutic applications for this molecule.
Conclusion
CFM-2 is a small molecule that has potential therapeutic applications in the treatment of pain, addiction, and depression. Its selective antagonism of the μ-opioid receptor has been shown to be effective in reducing pain and the rewarding effects of drugs of abuse. CFM-2 has several advantages for lab experiments, including its ease of synthesis and selectivity for the μ-opioid receptor. However, further research is needed to fully understand the potential therapeutic applications of CFM-2 and its limitations.

Synthesis Methods

The synthesis of CFM-2 involves several steps, including the protection of the amine group, the coupling of the pyridine ring, and the deprotection of the amine group. The final product is obtained through a palladium-catalyzed coupling reaction between the protected amine and the 2-chloro-4-fluorobenzyl ether. The synthesis of CFM-2 has been optimized to achieve high yields and purity.

Scientific Research Applications

CFM-2 has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. CFM-2 has also been shown to reduce the rewarding effects of opioids and cocaine, suggesting its potential use in the treatment of addiction. Additionally, CFM-2 has been shown to have antidepressant-like effects in animal models of depression.

properties

Molecular Formula

C21H20ClFN2O2

Molecular Weight

386.8 g/mol

IUPAC Name

N-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine

InChI

InChI=1S/C21H20ClFN2O2/c1-26-21-10-16(13-25-12-15-6-8-24-9-7-15)2-5-20(21)27-14-17-3-4-18(23)11-19(17)22/h2-11,25H,12-14H2,1H3

InChI Key

XRTXMSZWVXJVID-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=C(C=C(C=C3)F)Cl

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.